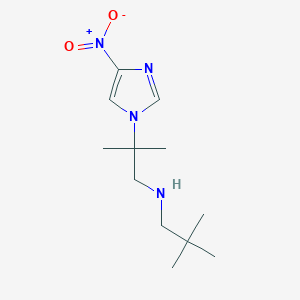
2,2-Dimethyl-N-(2-methyl-2-(4-nitro-1H-imidazol-1-yl)propyl)propan-1-amine
Overview
Description
2,2-Dimethyl-N-(2-methyl-2-(4-nitro-1H-imidazol-1-yl)propyl)propan-1-amine is a complex organic compound characterized by its unique structural features It contains an imidazole ring substituted with a nitro group, which is linked to a tertiary amine through a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-N-(2-methyl-2-(4-nitro-1H-imidazol-1-yl)propyl)propan-1-amine typically involves multiple steps:
-
Formation of the Imidazole Ring: : The imidazole ring can be synthesized through the cyclization of appropriate precursors, such as amido-nitriles, under mild conditions. This step often involves the use of catalysts like nickel to facilitate the cyclization process .
-
Alkylation: : The final step involves the alkylation of the nitroimidazole with a suitable alkylating agent, such as 2-chloro-2-methylpropane, in the presence of a base like sodium hydride to form the desired tertiary amine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors for better control over reaction conditions and improved safety, especially during the nitration step.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The nitro group in the compound can undergo reduction to form amino derivatives. Common reagents for this reaction include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
-
Reduction: : The compound can be reduced to form various derivatives, depending on the conditions and reagents used. For example, catalytic hydrogenation can reduce the nitro group to an amine.
-
Substitution: : The imidazole ring can participate in electrophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon, iron powder, hydrochloric acid.
Reduction: Sodium borohydride, lithium aluminum hydride, catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Reduction: Amino derivatives of the imidazole ring.
Substitution: Various substituted imidazoles depending on the nucleophile used.
Scientific Research Applications
2,2-Dimethyl-N-(2-methyl-2-(4-nitro-1H-imidazol-1-yl)propyl)propan-1-amine has several applications in scientific research:
-
Medicinal Chemistry: : The compound’s imidazole ring is a common pharmacophore in many drugs, making it a valuable intermediate in the synthesis of pharmaceuticals.
-
Biological Studies: : Its derivatives can be used to study enzyme inhibition and receptor binding due to the presence of the nitroimidazole moiety, which is known for its biological activity.
-
Materials Science: : The compound can be used in the development of new materials with specific electronic or optical properties, leveraging the unique characteristics of the imidazole ring.
Mechanism of Action
The biological activity of 2,2-Dimethyl-N-(2-methyl-2-(4-nitro-1H-imidazol-1-yl)propyl)propan-1-amine is primarily due to its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The imidazole ring can also participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-nitroimidazole: Similar in structure but lacks the tertiary amine and additional alkyl groups.
4-Nitroimidazole: A simpler structure with only the nitroimidazole moiety.
2,2-Dimethylpropan-1-amine: Lacks the imidazole ring and nitro group.
Uniqueness
2,2-Dimethyl-N-(2-methyl-2-(4-nitro-1H-imidazol-1-yl)propyl)propan-1-amine is unique due to the combination of a nitroimidazole ring with a tertiary amine, providing a distinct set of chemical and biological properties not found in simpler analogs. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2,2-dimethyl-N-[2-methyl-2-(4-nitroimidazol-1-yl)propyl]propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N4O2/c1-11(2,3)7-13-8-12(4,5)15-6-10(14-9-15)16(17)18/h6,9,13H,7-8H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOZGNDPAEOQKOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CNCC(C)(C)N1C=C(N=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














